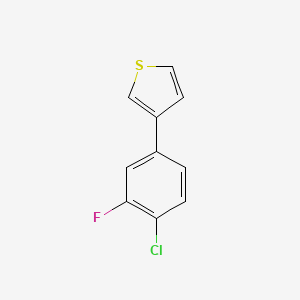

3-(4-Chloro-3-fluorophenyl)thiophene

Description

Significance of Thiophene (B33073) as a Privileged Pharmacophore in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. rsc.orgitu.edu.tr This designation stems from its frequent appearance in the structures of approved drugs and biologically active compounds. rsc.orgitu.edu.tr The thiophene nucleus is a versatile scaffold that can be readily modified, allowing chemists to fine-tune the pharmacological properties of a molecule. rsc.org Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, a chemical substituent that can be interchanged without significantly altering the biological activity, yet potentially improving properties like metabolic stability or solubility. impactfactor.orggoogle.com

The significance of thiophene in drug development is underscored by its presence in a wide range of therapeutic agents, including anti-inflammatory drugs, antipsychotics, and anticancer agents. impactfactor.orggoogle.com In 2021, it was noted that thiophene-containing compounds ranked fourth in the number of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) over the preceding decade. rsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the binding affinity and efficacy of a drug. rsc.org

The diverse biological activities associated with thiophene derivatives are extensive, encompassing:

Anticancer rsc.org

Anti-inflammatory simsonpharma.com

Antimicrobial impactfactor.org

Anticonvulsant rsc.org

Antioxidant rsc.org

Role of Halogenated Phenyl Moieties in Bioactive Compounds

The introduction of halogen atoms, such as chlorine and fluorine, onto a phenyl ring is a common and impactful strategy in the design of bioactive compounds. nih.govresearchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its biological target. researchgate.net

The 4-chloro-3-fluorophenyl moiety is a specific example of a di-halogenated phenyl group that has been incorporated into various research compounds. The presence of both chlorine and fluorine atoms can have distinct and synergistic effects:

Chlorine: The introduction of a chlorine atom can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes. It can also block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. nih.gov The "magic methyl" concept has a parallel in the "magic chloro" effect, where the strategic placement of a chlorine atom can significantly improve a drug's properties.

Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, can lead to significant changes in a molecule's electronic properties. researchgate.net This can alter the acidity or basicity of nearby functional groups and influence the compound's binding to its target protein. Fluorine substitution is also a well-established strategy to block metabolic pathways and improve the pharmacokinetic profile of a drug. researchgate.net

The combination of these two halogens in the 4-chloro-3-fluorophenyl group provides a unique electronic and steric profile that can be exploited in the design of new chemical entities. This specific moiety is found in the structure of some FDA-approved drugs and is a building block in the synthesis of various research compounds.

Overview of 3-(4-Chloro-3-fluorophenyl)thiophene within Contemporary Academic Research Contexts

The synthesis of related structures, such as N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, has been reported in the academic literature. In this work, the 4-chloro-3-fluorophenylamine moiety is a key starting material. This suggests that this compound could be synthesized through established cross-coupling methodologies, such as Suzuki or Stille coupling, by reacting a thiophene-3-boronic acid or a 3-stannylthiophene with a suitable 1-bromo-4-chloro-3-fluorobenzene derivative.

Given the known biological activities of thiophene derivatives and the modulating effects of halogenated phenyl rings, it is plausible that this compound could be a subject of interest in medicinal chemistry research programs. However, without specific published studies, its biological activity and potential applications remain speculative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClFS |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

3-(4-chloro-3-fluorophenyl)thiophene |

InChI |

InChI=1S/C10H6ClFS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6H |

InChI Key |

BESZTLMZJCIIRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)F)Cl |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 3 4 Chloro 3 Fluorophenyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 3-(4-Chloro-3-fluorophenyl)thiophene, DFT calculations would provide fundamental insights into its behavior.

Molecular Geometry Optimization and Energetic Landscapes

This process would involve using DFT to find the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. By calculating the energy at various geometries, an energetic landscape, or potential energy surface, could be mapped to identify stable conformers and transition states.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

FMO theory is crucial for understanding a molecule's chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energies of these orbitals are critical indicators of the molecule's ability to participate in chemical reactions.

Analysis of the HOMO-LUMO Energy Gap and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and reactivity. A small energy gap typically suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map illustrates the charge distribution on a molecule's surface. It uses a color scale to indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This analysis would identify the likely sites for electrophilic and nucleophilic attack on this compound.

Fukui Function Analysis for Nucleophilic and Electrophilic Sites

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. By analyzing how the electron density changes with the addition or removal of an electron, this method can precisely pinpoint the atoms most susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

Without dedicated research studies that have performed these calculations on this compound, any attempt to present specific data would be speculative and would not meet the standards of scientific accuracy. The scientific community has yet to publish a detailed computational investigation of this particular compound, making it impossible to fulfill the request for an in-depth article based on the provided outline.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

No published studies were found that performed an NBO analysis on this compound. This type of analysis would be necessary to quantify hyperconjugative interactions and charge delocalization by calculating the stabilization energies (E(2)) between donor (bonding or lone pair) and acceptor (antibonding) orbitals.

Non-Linear Optical (NLO) Properties Prediction

There is no available research detailing the theoretical prediction of NLO properties for this compound. Such a study would involve quantum chemical calculations to determine key parameters like the dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β₀), which indicate a molecule's potential for applications in optoelectronics.

Molecular Docking Simulations

Specific molecular docking studies featuring this compound as a ligand are not documented in the scientific literature.

Prediction of Ligand-Protein Binding Modes and Affinities

Without dedicated docking studies, information regarding the binding modes, binding affinities (e.g., docking scores in kcal/mol), and potential protein targets for this compound is unavailable.

Identification of Critical Amino Acid Residues for Interaction

The identification of key amino acid residues that would form hydrogen bonds or hydrophobic interactions with this compound within a protein's active site is contingent on molecular docking simulations, which have not been published for this compound.

Molecular Dynamics (MD) Simulations

No peer-reviewed articles were found that conduct MD simulations on a protein-ligand complex involving this compound.

Assessment of Protein-Ligand Complex Stability and Flexibility

An assessment of the stability and dynamics of a potential protein-3-(4-Chloro-3-fluorophenyl)thiophene complex, typically evaluated by analyzing Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over time, cannot be provided as the relevant MD simulation data does not exist in the literature.

Conformational Dynamics and Solvent Interactions

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), are employed to explore the potential energy surface associated with the rotation of the inter-ring bond. These calculations can identify the minimum energy conformations and the energy barriers to rotation. For analogous substituted biphenyls, the energy barrier to racemization, which involves rotation through a planar transition state, is typically in the range of 16 to 19 kcal/mole for atropisomers to be isolable at room temperature. libretexts.org While this compound is not anticipated to be atropisomeric, the principle of a rotational energy barrier is applicable.

The interaction with solvent molecules further modulates the conformational dynamics. Solvents with different polarities can stabilize different conformations to varying extents. For instance, polar solvents may favor more polar conformations of the molecule, while nonpolar solvents might favor less polar ones. This phenomenon, known as solvent-induced conformational polymorphism, has been observed in other organic molecules. rsc.org Molecular dynamics (MD) simulations provide a powerful tool to study these dynamic interactions by explicitly modeling the solvent molecules around the solute. nih.govresearchgate.net These simulations can reveal how the solvent shell influences the preferred dihedral angle and the rate of interconversion between different conformational states.

The following table summarizes the anticipated effects of different solvent environments on the conformational dynamics of this compound, based on general principles of solute-solvent interactions.

| Solvent Type | Dielectric Constant | Predominant Interaction | Expected Effect on Conformation |

| Nonpolar (e.g., Hexane) | Low | van der Waals forces | Favors less polar, potentially more twisted conformations to minimize repulsion. |

| Polar Aprotic (e.g., Acetone) | Intermediate | Dipole-dipole interactions | May stabilize conformations with a moderate dipole moment. |

| Polar Protic (e.g., Ethanol) | High | Hydrogen bonding, dipole-dipole | Can form specific interactions (e.g., hydrogen bonds with the sulfur atom of the thiophene (B33073) ring), potentially influencing the rotational barrier and favoring more planar, polarizable conformations. |

This table is illustrative and based on theoretical principles of solvent-solute interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

The development of a predictive QSAR model for a class of compounds like substituted phenylthiophenes involves several key steps. First, a dataset of molecules with known biological activities (e.g., antibacterial, antifungal) is compiled. researchgate.netnih.gov The biological activity is typically expressed as a quantitative measure, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

For a hypothetical QSAR model for antibacterial thiophene derivatives, including this compound, the process would involve:

Data Set Selection: A series of thiophene derivatives with varying substituents on the phenyl ring would be chosen, along with their experimentally determined antibacterial activities against specific bacterial strains. nih.govfrontiersin.org

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. jetir.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a separate test set of compounds.

A hypothetical QSAR model for the antibacterial activity of substituted phenylthiophenes might take the following general form:

log(1/MIC) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the statistical analysis.

The core of a QSAR model lies in the correlation between specific molecular descriptors and the observed biological activity. The selection of relevant descriptors provides insights into the mechanism of action and the structural features that are crucial for activity. For halogenated aromatic compounds, several types of descriptors are often found to be significant. nih.govmdpi.com

Key Molecular Descriptors and Their Potential Correlation with Biological Activity:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For halogenated compounds, descriptors related to the electronegativity and polarizability of the halogen atoms are often important. The presence of the electron-withdrawing chlorine and fluorine atoms in this compound would significantly influence its electronic properties and potential interactions with biological targets.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor of a molecule's hydrophobicity. This property is crucial for a drug's ability to cross cell membranes and reach its target. The halogenation of the phenyl ring in this compound is expected to increase its lipophilicity.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and van der Waals volume. The size and position of substituents can influence how well the molecule fits into the binding site of a biological target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, which describe its connectivity and branching.

The following table illustrates a hypothetical correlation between selected molecular descriptors and the antibacterial activity of a series of substituted phenylthiophenes, including this compound.

| Molecular Descriptor | Descriptor Type | Hypothetical Correlation with Antibacterial Activity | Rationale |

| LogP | Hydrophobic | Positive | Increased lipophilicity may enhance cell membrane penetration. |

| Dipole Moment | Electronic | Parabolic | An optimal dipole moment may be required for effective binding to the target. |

| HOMO Energy | Electronic | Negative | A lower HOMO energy could indicate greater stability and less susceptibility to oxidation, which might be important for certain mechanisms of action. |

| Molar Refractivity | Steric/Electronic | Positive | Higher molar refractivity, related to polarizability, could enhance binding through van der Waals interactions. |

| SsNH2E-index | Topological | Positive | This electrotopological state index, representing the sum of E-state values for primary amine groups, has been found to be important in some antibacterial QSAR models. jetir.org While not directly applicable to the parent compound, it highlights the importance of specific functional groups in derivatives. |

This table presents a hypothetical correlation for illustrative purposes, as specific QSAR models for this compound are not publicly available.

Investigation of Structure Activity Relationships Sar for Thiophene Derivatives Including 3 4 Chloro 3 Fluorophenyl Thiophene

Impact of Halogen Substitution (Chloro, Fluoro) on Biological Activity and Selectivity

Halogen atoms, particularly chlorine and fluorine, play a significant role in modulating the biological activity and selectivity of drug candidates. Their introduction into a molecule can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. In the context of thiophene (B33073) derivatives, the strategic placement of chloro and fluoro substituents on the phenyl ring is a key strategy for refining pharmacological profiles.

The presence of halogens can significantly enhance the binding affinity of a compound for its biological target. This is often attributed to their ability to form halogen bonds, a type of non-covalent interaction with electron-rich atoms in the active site of a protein. For instance, studies on various heterocyclic compounds have demonstrated that chloro and bromo substitutions can be crucial for antimicrobial activity, whereas iodo substitutions may not confer any inhibitory effects. Furthermore, the incorporation of chlorine and fluorine has been shown to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Research on 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents revealed that chloro- and bromo-substituted compounds exhibited low minimum inhibitory concentrations (MIC) against various pathogens, while the iodo-substituted counterparts were inactive nih.gov. This highlights the specific nature of halogen substitution in determining biological efficacy.

The following table summarizes the impact of halogen substitution on the antimicrobial activity of selected benzo[b]thiophene derivatives.

| Compound | Substitution | Target Organism | Activity (MIC in µg/mL) |

| 25 | Chloro | B. cereus, S. aureus, E. faecalis, C. albicans | 16 |

| 26 | Bromo | B. cereus, S. aureus, E. faecalis, C. albicans | 16 |

| 27 | Iodo | Various | > 512 |

Significance of the Thiophene Ring System as a Bioisostere

The thiophene ring is a well-established bioisostere for the phenyl ring in drug design. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The replacement of a phenyl ring with a thiophene ring can lead to improved potency, selectivity, and metabolic profiles.

The sulfur atom in the thiophene ring distinguishes it from benzene (B151609), providing a site for hydrogen bonding that can enhance drug-receptor interactions. nih.gov This substitution can also alter the electronic properties of the molecule, influencing its binding affinity and reactivity. The electron-rich nature of the thiophene ring makes it a versatile pharmacophore that can interact with a wide range of biological targets. nih.gov

The concept of bioisosterism has been successfully applied in the development of numerous drugs. For example, the antihistamine mepyramine was developed from its phenyl-containing analog, phenbenzamine, by replacing the phenyl group with a pyridyl group. Similarly, thiophene has been used as a bioisosteric replacement for benzene in the design of potent ligands for various receptors, including GluN2B-containing NMDA receptors. rsc.orgnih.gov In some cases, this bioisosteric replacement has led to compounds with increased affinity and selectivity for their target. nih.gov

Influence of Substituents on the Phenyl Moiety on Pharmacological Profiles

The nature and position of substituents on the phenyl ring of thiophene derivatives are critical determinants of their pharmacological profiles. Modifications to the phenyl moiety can impact a compound's interaction with its biological target, as well as its pharmacokinetic properties.

Structure-activity relationship studies have shown that the presence of specific substituents on the phenyl ring can enhance the biological activity of thiophene-based compounds. For instance, in the development of antimicrobial agents, the presence of a chloro group at the fourth position of the phenyl ring has been shown to confer significant activity. In other cases, a methoxy group at the same position can also lead to excellent activity.

The following table illustrates the effect of different substituents on the phenyl ring on the antibacterial activity of certain compounds.

| Compound | Phenyl Ring Substituent | Antibacterial Activity |

| 117 | 4-chloro | Active |

| 118 | 4-methoxy | Excellent |

Furthermore, research on anti-inflammatory thiophene derivatives has highlighted the importance of a substituted phenyl ring at the C-4 and C-5 positions of the thiophene core. nih.gov Frequently described substitutions include methyl, methoxy, or chlorine, which appear to be important for biological target recognition and activity. nih.gov

Exploration of Bioisosteric Replacements on the Core Structure

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms with another that has similar electronic and steric properties. This approach can be used to optimize the pharmacological properties of a lead compound. In the context of thiophene derivatives, bioisosteric replacements can be applied to the thiophene ring itself or to other parts of the core structure.

The thiophene ring is often considered a bioisostere of the phenyl ring, and this replacement has been a fruitful strategy in medicinal chemistry. nih.govresearchgate.net However, the thiophene ring itself can be replaced by other heterocyclic systems to explore new chemical space and potentially improve a compound's properties. For instance, replacing a benzene ring with other sulfur or nitrogen-containing heterocycles is a strategy to develop novel drug candidates. researchgate.net

Studies on spirocyclic σ receptor ligands have explored the bioisosteric replacement of a phenyl ring with a thiophene ring. acs.org This modification was well-tolerated and, in some cases, led to very potent ligands. The electron density of the thiophene moiety was postulated to have a significant impact on the affinity for the σ1 receptor. acs.org

The following table lists some common bioisosteric ring equivalents.

| Original Ring | Bioisosteric Replacements |

| Benzene | Thiophene, Pyridine, Furan |

The strategic application of bioisosteric replacements allows medicinal chemists to fine-tune the properties of a drug candidate, addressing issues related to potency, selectivity, metabolism, and toxicity.

Lead Optimization and Future Research Directions for 3 4 Chloro 3 Fluorophenyl Thiophene and Its Derivatives

The development of 3-(4-chloro-3-fluorophenyl)thiophene and its derivatives as potential therapeutic agents requires a focused effort on lead optimization to enhance their pharmacological profile. This involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and drug-like properties. Future research will likely concentrate on refining the molecular structure to maximize therapeutic efficacy while exploring the full potential of this chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-3-fluorophenyl)thiophene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4-chloro-3-fluorophenyl group to the thiophene core. For example, brominated thiophene derivatives can react with (4-chloro-3-fluorophenyl)boronic acid under palladium catalysis . Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

- Solvent and temperature : Toluene or THF at 80–100°C under inert atmosphere.

- Base : K₂CO₃ or Na₂CO₃ to deprotonate intermediates.

Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The thiophene ring protons typically resonate at δ 6.8–7.5 ppm, while aromatic fluorine and chlorine substituents induce distinct splitting patterns .

- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z: 216.56 for C₁₀H₅ClFSNa⁺) with <2 ppm error .

- IR : Identify C-S (∼680 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches.

Cross-validate with literature data for analogous thiophenes to resolve ambiguities .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for enzyme inhibitors (e.g., prostaglandin H synthase) due to its electron-rich thiophene core and halogen substituents, which enhance binding affinity. Functionalization at the 2- or 5-positions via electrophilic substitution or cross-coupling can introduce pharmacophores (e.g., sulfonamides, oxadiazoles) for target modulation . Bioactivity assays should include dose-response curves and selectivity profiling against related enzymes .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute:

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in electrophilic substitutions.

- Thermochemical data : Atomization energies and ionization potentials (average error ±2.4 kcal/mol with B3LYP) .

Validate against experimental UV-Vis spectra and redox potentials. For regioselectivity studies, compare activation energies of possible transition states .

Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated thiophene derivatives?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100–295 K.

- Refinement : SHELXL for structure solution; anisotropic displacement parameters for heavy atoms (Cl, F). Expect R-factors <0.05 for high-resolution (<1.0 Å) data .

- Validation : Check for π-π stacking between thiophene rings and halogen bonds (C-Cl···F-C) using Mercury software. For disordered structures, apply restraints or twin refinement .

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Re-examine assumptions : Verify solvent effects in DFT calculations (e.g., PCM model for DMSO) and compare with NMR/UV-Vis in the same solvent .

- Check for tautomerism or polymorphism : Use variable-temperature NMR or PXRD to detect dynamic processes or multiple crystal forms .

- Collaborative validation : Cross-check with alternative methods (e.g., Raman spectroscopy for vibrational modes) .

Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Controls : Include negative controls (e.g., uncatalyzed reactions) and internal standards (e.g., deuterated analogs for NMR).

- Replication : Perform triplicate syntheses and analyses (e.g., HPLC purity, yield).

- Documentation : Follow the "Experimental" section guidelines in , including full characterization (yield, m.p., Rf, NMR/IR/MS) and citation of prior data for known intermediates .

Q. How can regioselectivity challenges in functionalizing this compound be systematically addressed?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., trimethylsilyl) at the 2-position to direct electrophiles to the 5-position .

- Computational modeling : Use DFT to predict charge distribution and nucleophilic/electrophilic sites.

- Screening conditions : Test Lewis acids (e.g., FeCl₃) or solvents (e.g., DMF vs. DCE) to favor one regioisomer. Monitor by LC-MS and isolate via preparative TLC .

Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₅ClFS | |

| Molecular Weight | 216.66 g/mol | |

| InChI Key | 1S/C9H5ClFS/c10-7-3-1-6(2-4-8(7)11)5-9-12/h1-5H | |

| CAS RN | 202982-66-9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.